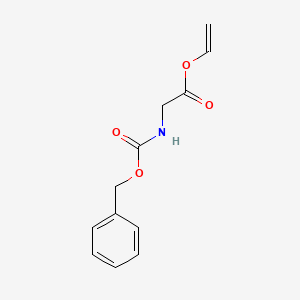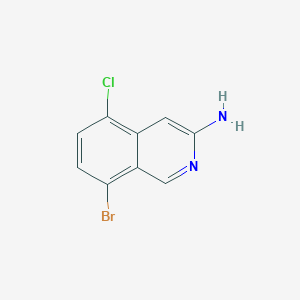
2-Chloro-3-hydroxy-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C9H9ClO2 It is a derivative of propiophenone, featuring a phenyl group attached to a three-carbon chain with a hydroxyl and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be synthesized through several methods. One common approach involves the chlorination of 1-phenyl-1-propanone followed by hydrolysis. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of specific catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 2-chloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-3-oxo-1-phenylpropan-1-one or 2-chloro-3-hydroxy-1-phenylpropanoic acid.
Reduction: Formation of 2-chloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: Formation of 2-amino-3-hydroxy-1-phenylpropan-1-one or 2-thio-3-hydroxy-1-phenylpropan-1-one.
Aplicaciones Científicas De Investigación
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-propanone, 2-chloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.
Comparación Con Compuestos Similares
1-Propanone, 2-chloro-3-hydroxy-1-phenyl- can be compared with other similar compounds, such as:
1-Propanone, 3-chloro-1-phenyl-: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Propanone, 2-hydroxy-1-phenyl-:
1-Propanone, 2-chloro-1-phenyl-: Lacks the hydroxyl group, leading to distinct chemical properties and applications.
The presence of both the hydroxyl and chloro groups in 1-propanone, 2-chloro-3-hydroxy-1-phenyl- makes it unique, offering a combination of reactivity and functionality that can be exploited in various chemical and biological contexts.
Propiedades
Número CAS |
55056-02-5 |
|---|---|
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
Clave InChI |
HVJHEKJVECGUOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)


![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)

![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)

![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)

